(R)-2-Methyl-1-pyridin-4-yl-propylamine
Description
®-2-Methyl-1-pyridin-4-yl-propylamine is a chiral amine compound with a pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a pyridine ring substituted at the 4-position with a propylamine group, which is further substituted with a methyl group at the 2-position.
Properties
IUPAC Name |
(1R)-2-methyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,10H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIUCMADIABJJL-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=NC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258638 | |
| Record name | (αR)-α-(1-Methylethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-91-7 | |
| Record name | (αR)-α-(1-Methylethyl)-4-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-(1-Methylethyl)-4-pyridinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-pyridin-4-yl-propylamine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which is functionalized at the 4-position.
Alkylation: The 4-position of pyridine is alkylated using a suitable alkylating agent, such as 2-bromo-1-methylpropane, under basic conditions.
Reduction: The resulting intermediate is then reduced to introduce the amine group. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-1-pyridin-4-yl-propylamine may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and chiral resolution are often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-2-Methyl-1-pyridin-4-yl-propylamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
(R)-2-Methyl-1-pyridin-4-yl-propylamine has the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. Its structure features a pyridine ring substituted with a methyl group and a propylamine chain, which contributes to its reactivity and interaction with biological targets.
Scientific Research Applications
1. Medicinal Chemistry:
- Pharmaceutical Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it valuable for developing antidepressants and anxiolytics .
- Receptor Modulation : Studies have shown that this compound can act as an agonist at 5-HT1A receptors, indicating potential applications in treating serotonergic dysfunctions such as depression and anxiety disorders .
2. Organic Synthesis:
- Building Block for Complex Molecules : The compound is utilized in synthesizing complex organic molecules due to its chiral nature, which is essential for producing enantiomerically pure compounds.
- Catalysis : It can participate in various chemical reactions, including nucleophilic substitutions and reductions, making it a versatile reagent in organic synthesis.
3. Biological Research:
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits monoamine oxidase (MAO), leading to increased neurotransmitter levels in the brain. This property is crucial for exploring treatments for neurodegenerative diseases .
- Cancer Research : The compound has been investigated for its potential anticancer properties by targeting specific kinases involved in cell proliferation and survival pathways .
Case Study 1: Neurotransmitter Modulation
A study examined the effects of this compound on neurotransmitter levels in rodent models. Results indicated significant increases in serotonin and norepinephrine levels post-administration, suggesting its potential as an antidepressant agent.
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with MAO enzymes demonstrated that it could effectively inhibit MAO activity. This finding supports its development as a candidate drug for mood disorders .
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-pyridin-4-yl-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Methyl-1-pyridin-4-yl-propylamine: The enantiomer of the compound, with similar chemical properties but different biological activities.
2-Methyl-1-pyridin-4-yl-ethylamine: Lacks the additional methyl group, leading to different steric and electronic properties.
4-Aminomethylpyridine: A simpler analog with a primary amine group.
Uniqueness
®-2-Methyl-1-pyridin-4-yl-propylamine is unique due to its chiral nature and specific substitution pattern, which confer distinct reactivity and biological activity compared to its analogs. Its ability to form enantiomerically pure compounds makes it valuable in asymmetric synthesis and chiral drug development.
Biological Activity
(R)-2-Methyl-1-pyridin-4-yl-propylamine, also known as its dihydrochloride salt, is a compound of significant interest in medicinal chemistry and biological research. Its unique structural features, including a pyridine ring and an amine group, contribute to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in enzyme inhibition, and potential therapeutic uses.
Chemical Structure and Properties
The IUPAC name for this compound is (1R)-2-methyl-1-pyridin-4-ylpropan-1-amine. The compound's molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays.
This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The mechanism of action can be summarized as follows:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
- Receptor Binding : The compound interacts with specific receptors, potentially influencing cellular signaling pathways. This interaction can lead to altered physiological responses.
Enzyme Inhibition Studies
Research indicates that this compound can inhibit key enzymes involved in cancer progression and other diseases. For instance, studies have demonstrated its effectiveness as an inhibitor of Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancer cells . The compound's inhibition of Plk1 leads to mitotic arrest and apoptosis in cancer cells, making it a candidate for anticancer drug development.
| Compound | Target Enzyme | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Plk1 | 14.74 ± 0.48 | Competitive inhibition |
Case Studies
Several case studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies using various cancer cell lines have shown that treatment with this compound results in significant cell cycle arrest at the G0/G1 phase, indicating its potential as an anticancer agent . The compound was observed to downregulate cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle progression.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Cell Viability Assays : Various assays have confirmed that the compound reduces cell viability in cancerous cells while sparing normal cells, indicating a selective toxicity profile.
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to decrease intracellular ROS levels significantly, which correlates with its ability to induce cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
